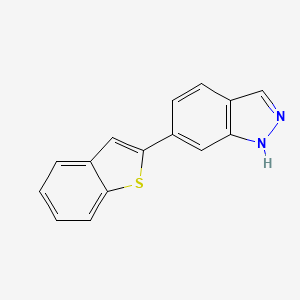
6-(Benzothiophen-2-YL)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzothiophen-2-YL)-1H-indazole is a useful research compound. Its molecular formula is C15H10N2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that 6-(Benzothiophen-2-YL)-1H-indazole exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For instance, a study demonstrated that certain analogs of this compound inhibited the growth of human cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development into antimicrobial therapies. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Biological Research
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to protect neuronal cells from oxidative stress-induced damage, which is critical in conditions such as Alzheimer's disease and Parkinson's disease. In vitro assays demonstrated that it reduced reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes .
Inflammation Modulation
In the context of inflammatory diseases, this compound has been investigated for its ability to modulate inflammatory responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby potentially providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Material Science
Organic Electronics
this compound has applications in the field of organic electronics, particularly in the development of organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use as an active material in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have reported improved charge transport characteristics when incorporated into polymer blends used in these applications .
Data Summary Table
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the efficacy of this compound derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs.
Case Study 2: Neuroprotective Effects
In an experimental model of Alzheimer's disease, researchers treated neuronal cultures with this compound and assessed markers of oxidative stress. The findings showed a marked reduction in ROS levels compared to untreated controls, suggesting that this compound could be further investigated for neuroprotective therapies.
Propriétés
Formule moléculaire |
C15H10N2S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
6-(1-benzothiophen-2-yl)-1H-indazole |
InChI |
InChI=1S/C15H10N2S/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-12-9-16-17-13(12)7-11/h1-9H,(H,16,17) |
Clé InChI |
NYDIQCUSTPKPLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)C=NN4 |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















